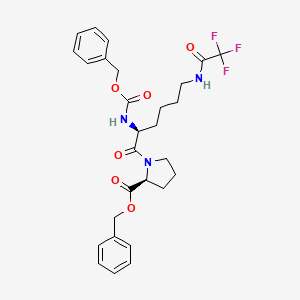

Cbz-Lys(Tfa)-Pro-OBn

CAS No.:

Cat. No.: VC13686921

Molecular Formula: C28H32F3N3O6

Molecular Weight: 563.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H32F3N3O6 |

|---|---|

| Molecular Weight | 563.6 g/mol |

| IUPAC Name | benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1 |

| Standard InChI Key | BWJDOHAQVMSNMG-GOTSBHOMSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| SMILES | C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Cbz-Lys(Tfa)-Pro-OBn consists of:

-

Lysine (Lys): The ε-amino group is protected by a Tfa moiety (), while the α-amino group bears a Cbz group () .

-

Proline (Pro): The carboxylic acid is esterified with a benzyl group (), enhancing solubility in organic solvents .

This configuration ensures orthogonal deprotection: the Cbz group is removable via hydrogenolysis, the Tfa group via mild base treatment, and the OBn ester via acidic or catalytic hydrogenation conditions .

Physicochemical Characteristics

-

Solubility: High solubility in dichloromethane (DCM), ethyl acetate (EA), and tetrahydrofuran (THF) .

-

Stability: The Tfa group reduces steric hindrance and improves thermal stability during coupling reactions .

Synthesis and Reaction Optimization

Stepwise Synthesis

The synthesis involves three key stages (Figure 1):

-

Lysine Protection:

-

Proline Functionalization:

-

Coupling:

Key Reaction Conditions (Table 1) :

| Solvent | Flow Rate (mL/min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Ethyl Acetate | 2.0 | >99 | 96 |

| THF | 2.0 | 27 | 22 |

| DCM | 2.0 | 87 | 72 |

Continuous flow systems enhance efficiency, achieving >99% conversion in 45 seconds .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Cbz-Lys(Tfa)-Pro-OBn is integral to Fmoc/tBu strategies, enabling:

-

Orthogonal Deprotection: Sequential removal of Cbz (Pd/H), Tfa (piperidine), and OBn (TFA) .

-

Cyclic Peptide Synthesis: Used in melanotan II and BAD BH3 analogues, where side-chain lactamization requires precise protection .

Solution-Phase Convergent Synthesis

-

Fragment Condensation: Enables synthesis of hemopressin and VD-hemopressin via HATU-mediated coupling .

-

Green Chemistry: Micellar catalysis (TPGS-750-M surfactant) reduces waste, achieving 60–98% yields in water .

Comparative Analysis with Analogues

Table 2: Protective Group Impact on Reactivity

| Compound | Protective Groups | Reactivity Profile |

|---|---|---|

| Cbz-Lys(Tfa)-Pro-OBn | Cbz, Tfa, OBn | Orthogonal, high stability |

| Cbz-Lys-OH | Cbz only | Rapid deprotection, lower stability |

| Z-Lys(Trt)-Pro-OH | Trityl (Trt) | Enhanced stability, complex deprotection |

The Tfa group in Cbz-Lys(Tfa)-Pro-OBn uniquely balances steric protection and solubility, unlike bulkier trityl or alloc groups .

Recent Advancements and Future Directions

Enzymatic Deprotection

Cbz-ase biocatalysts enable green deprotection of Cbz groups, achieving 65–100% conversion without metal catalysts .

Continuous Flow Systems

Optimized flow rates (15 mL/min) and pressures (1.5 MPa) reduce reaction times to 6 seconds while maintaining >98% yield .

Drug Development

-

Anticancer Peptides: Phosphonic analogues mimicking Smac/IBM motifs show promise in apoptosis restoration .

-

Antimicrobial Peptides: Dermaseptin precursors synthesized via [2+2] fragment condensation .

Challenges and Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume